![molecular formula C12H12ClNO5 B1299347 Dimethyl 2-[(chloroacetyl)amino]terephthalate CAS No. 325763-68-6](/img/structure/B1299347.png)
Dimethyl 2-[(chloroacetyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(chloroacetyl)amino]terephthalate is a derivative of dimethyl terephthalate (DMTP), which is a model compound of poly(ethylene terephthalate) (PETP). DMTP is used to simulate the behavior of PETP in various studies, including its interactions with other compounds and its crystallization process. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as DMTP, involves interactions with organic acid salts, as seen in the crystallization study where sodium o-chlorobenzoate (SOCB) reacts with DMTP. Upon heating, SOCB dissolves in liquid DMTP, and at higher temperatures, a reaction occurs forming methyl sodium terephthalate (MSTP), which precipitates due to its insolubility in the reaction medium. Subsequently, MSTP thermally decomposes to form disodium terephthalate (DSTP) and DMTP. The kinetics of these reactions are influenced by temperature and concentration .
Molecular Structure Analysis
The molecular structure of dimethyl terephthalate derivatives can vary significantly, as demonstrated by the investigation of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate polymorphs. The structural differences between these polymorphs are primarily in the torsional angle between the ester group and the aromatic ring, which affects the conjugation in the pi-electronic system and the hydrogen-bonding patterns. These structural variations can be analyzed using solid-state NMR techniques and quantum chemical calculations, providing insights into the electronic and structural differences that would also be relevant for this compound .
Chemical Reactions Analysis
The chemical reactions of DMTP and its derivatives can be complex. For instance, the electrochemical characteristics of DMTP involve vivid color changes upon electrochemical stimulation, indicating that the compound undergoes significant electronic transitions. These electrochromic characteristics are determined through electrochemical and spectroscopic measurements, such as cyclic voltammetry (CV) and chronoamperometry, which could also be applicable to the study of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMTP derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of chlorine in dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate affects its polymorphic forms and their respective properties, such as color and hydrogen bonding. These properties are characterized using various spectroscopic techniques, which can be used to deduce the behavior of this compound under different conditions .
科学的研究の応用
Biodegradation and Environmental Impacts
Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and plastics, raising concerns about its environmental impact. A study by Cheng et al. (2020) focuses on the biodegradation of DMT by the esterase gene dmtH from Sphingobium sp. C3. The enzyme transforms DMT to less toxic mono-methyl terephthalate (MMT), reducing its environmental toxicity.
Electrochemical and Spectroscopic Properties
DMT exhibits electrochromic characteristics, changing color upon electrochemical stimulation. Urano et al. (2004) conducted electrochemical and spectroscopic measurements to clarify these properties, highlighting its potential in various applications.
Polymer Synthesis and Modification
Kricheldorf et al. (2005) explored the polycondensation of DMT with 1,4-butanediol, using various catalysts to produce telechelic poly(butylene terephthalate)s. Their work sheds light on the synthesis of high-molecular-weight polymers with DMT.
Industrial Synthesis Processes
Zhang et al. (2022) developed an industrial process using DMT as a starting material for synthesizing key intermediates in the manufacturing of SGLT2 inhibitors, demonstrating DMT's role in pharmaceutical synthesis.
Biomass-Derived Chemicals
Dutta and Mascal (2014) discussed the production of 2,5-dimethylfuran, a biomass-derived chemical, from DMT. This study highlights the potential of DMT in creating sustainable biofuels and polymers.
Optoelectronic Applications
A study by Liu et al. (2019) shows that dimethyl 2,5-bis((2-hydroxyethyl)amino)terephthalate can form flexible organic crystals with red fluorescence, suggesting its use in flexible optoelectronic devices.
Characterization and Analysis Techniques
Rodríguez et al. (2001) proposed a Micro-Raman spectroscopy method to characterize DMT crystals, essential for determining the purity of DMT used in industrial applications.
Battery Technology
Yao et al. (2017) investigated copolymers containing DMT for use in lithium-ion batteries, showing how DMT derivatives can enhance battery performance.
Antibacterial Properties
Li et al. (2008) synthesized bis-1,3,4-oxadiazoline derivatives from DMT, which exhibited significant antibacterial activities against Staphylococcus aureus.
Molecular Structures and Synthesis
Kowalczyk (2008) focused on quaternary ammonium derivatives of dimethyl terephthalate, characterizing them through spectroscopic methods and demonstrating their potential in various applications.
Chiral Metal-Organic Frameworks (MOFs)
Veselovsky et al. (2017) synthesized optically active derivatives of terephthalic acid from dimethyl 2-aminoterephthalate, contributing to the development of chiral MOFs.
Terephthalic Acid Production
Sim and Han (2006) studied the hydrolysis of DMT for producing terephthalic acid, vital for the polyester industry.
Antimicrobial Compounds
Fahim and Farag (2020) reported on pyrazolo[1,5-a]pyrimidine derivatives synthesized from DMT, showing promising antimicrobial activities.
Biodegradable Polymers
Japu et al. (2013) explored bio-based polyesters containing DMT, highlighting the environmental benefits of such materials.
Solubility Studies
Huang et al. (2009) measured the physical solubilities of terephthalic acid in systems derived from DMT, providing insights into polyester manufacturing processes.
Polymer Chemistry
Collard and Schiraldi (2002) incorporated dimethyl 2,6-anthracenedicarboxylate into polyesters, demonstrating the influence of DMT derivatives on polymer properties.
Interaction with Biomolecules
Kistwal et al. (2022) investigated the interaction between DMT derivatives and amyloid fibrils, leading to white light generation, suggesting biomedical applications.
Transesterification Reactions
Firdovsi et al. (2007) studied the transesterification reaction of DMT with heterogeneous catalysts, important in polyester production.
Hydrolysis Mechanisms
Lei et al. (2006) examined the alkaline hydrolysis of DMT in the presence of layered double hydroxides, contributing to the understanding of DMT hydrolysis.
Non-Isocyanate Polyurethanes
Wang et al. (2015) synthesized non-isocyanate thermoplastic polyurethanes containing DMT, showing their potential in various applications.
Safety and Hazards
特性
IUPAC Name |
dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXWDAWSRTYBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366451 |
Source


|
| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325763-68-6 |
Source


|
| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
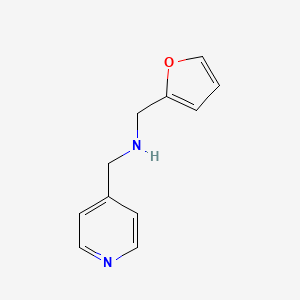
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
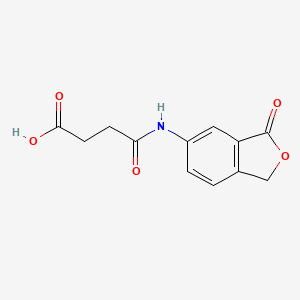
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
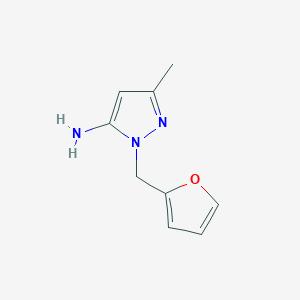

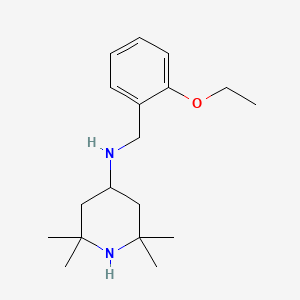
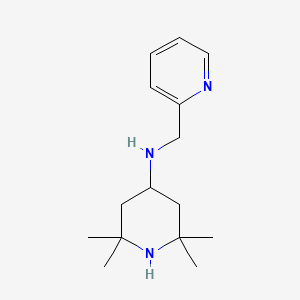
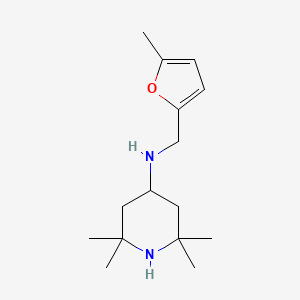
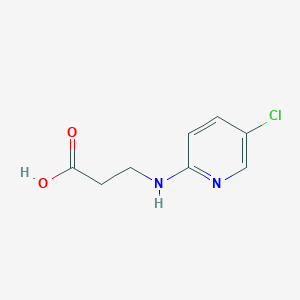
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)